molecular formula C20H21N3O5 B4078502 ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate

ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate

Cat. No. B4078502
M. Wt: 383.4 g/mol
InChI Key: WUBNGEQUAFBXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate, commonly known as NPB-01, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. The c-Myc-Max complex is a key regulator of cell growth and proliferation, and its dysregulation is implicated in many types of cancer. Therefore, NPB-01 has the potential to be a valuable tool in cancer research and therapy.

Mechanism of Action

NPB-01 works by binding to the Max protein, which is the binding partner of c-Myc. This prevents the formation of the c-Myc-Max complex, which is required for the transcriptional activation of many genes involved in cell growth and proliferation. By inhibiting this interaction, NPB-01 can effectively block the growth and proliferation of cancer cells that rely on c-Myc for their survival.
Biochemical and Physiological Effects:
Studies have shown that NPB-01 has a selective effect on c-Myc-dependent gene expression, without affecting the expression of other genes. This suggests that NPB-01 is a specific inhibitor of the c-Myc-Max complex, and does not have off-target effects on other cellular processes. In addition, NPB-01 has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress c-Myc, further supporting its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of NPB-01 is its high potency and specificity for the c-Myc-Max complex. This makes it a valuable tool for studying the role of c-Myc in cancer and other diseases. However, one limitation is that NPB-01 is a synthetic compound, and its use may not accurately reflect the physiological effects of natural c-Myc inhibitors. In addition, the high cost of NPB-01 may limit its use in some research settings.

Future Directions

There are several future directions for research on NPB-01. One area of interest is the development of more potent and selective c-Myc inhibitors that could be used as cancer therapeutics. Another area of interest is the use of NPB-01 in combination with other cancer drugs to enhance their efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of NPB-01, and its potential as a tool for studying c-Myc-dependent gene expression.

Scientific Research Applications

NPB-01 has been shown to be a potent inhibitor of the c-Myc-Max interaction in various cell-based assays. This has led to its use in many scientific research applications, including cancer research and drug discovery. For example, NPB-01 has been used to investigate the role of c-Myc in the development of certain types of cancer, such as leukemia and lymphoma. It has also been used to screen for potential c-Myc inhibitors that could be developed into cancer therapeutics.

properties

IUPAC Name

ethyl 4-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-28-20(25)14-5-8-16(9-6-14)21-19(24)15-7-10-17(18(13-15)23(26)27)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBNGEQUAFBXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.